molecular formula C8H7NO2 B6320025 2-Vinylisonicotinic acid CAS No. 1211520-08-9

2-Vinylisonicotinic acid

Cat. No. B6320025
M. Wt: 149.15 g/mol
InChI Key: QUACWSVKKOKSCU-UHFFFAOYSA-N
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Patent
US07666870B2

Procedure details

A solution of 2-vinyl-isonicotinic acid in methanol/DCM 1/1 was cooled to −78° C. and ozone bubbled through it until the solution becomes blue. A stream of nitrogen is then passed through to remove the ozone excess and 1.5 equivalent of methyl sulfide added. The solution was allowed to warm up to room temperature and was concentrated. The product (iic) was then purified by silica flash chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][N:11]=1)[C:6]([OH:8])=[O:7])=C.[O:12]=[O+][O-].CSC>CO.C(Cl)Cl>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][N:11]=1)[C:6]([OH:8])=[O:7])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C=C(C(=O)O)C=CN1
Name
methanol DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ozone bubbled through it until the solution
ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The product (iic) was then purified by silica flash chromatography

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C=C(C(=O)O)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.